2-(2-Bromoethoxy)ethanamine
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Overview
Description
2-(2-Bromoethoxy)ethanamine is an organic compound with the molecular formula C6H14BrNO2. It is a derivative of ethanamine, where the hydrogen atoms are substituted with a bromoethoxy group. This compound is of interest in various fields of chemistry and industry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromoethoxy)ethanamine can be synthesized through a multi-step process involving the reaction of ethanamine with 2-bromoethanol. The reaction typically occurs under controlled conditions, with the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethoxy)ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state compounds.
Reduction Reactions: Reduction can lead to the formation of ethanamine derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium cyanide in an organic solvent.
Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert atmosphere.
Major Products Formed
Substitution: 2-(2-Hydroxyethoxy)ethanamine, 2-(2-Cyanoethoxy)ethanamine.
Oxidation: Corresponding oxides or higher oxidation state compounds.
Reduction: Ethanamine derivatives with different functional groups.
Scientific Research Applications
2-(2-Bromoethoxy)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)ethanamine involves its interaction with molecular targets through its reactive bromoethoxy group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to changes in their structure and function. The pathways involved include nucleophilic substitution and addition reactions, which can alter the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloroethoxy)ethanamine
- 2-(2-Iodoethoxy)ethanamine
- 2-(2-Fluoroethoxy)ethanamine
Uniqueness
2-(2-Bromoethoxy)ethanamine is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom provides a balance between reactivity and stability, making it suitable for various applications in synthesis and research.
Properties
IUPAC Name |
2-(2-bromoethoxy)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrNO/c5-1-3-7-4-2-6/h1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLBYLGANLSEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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